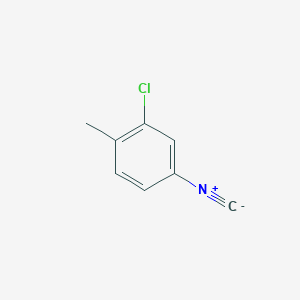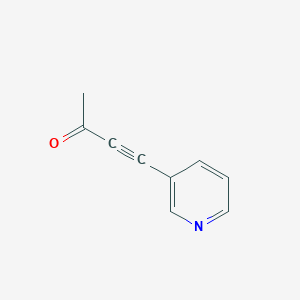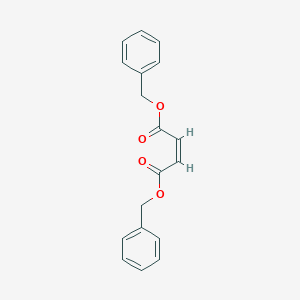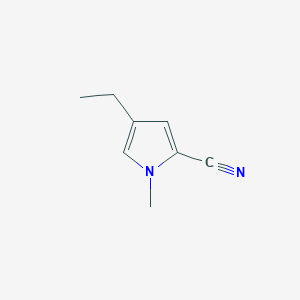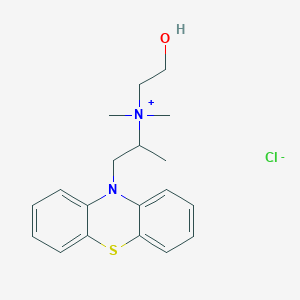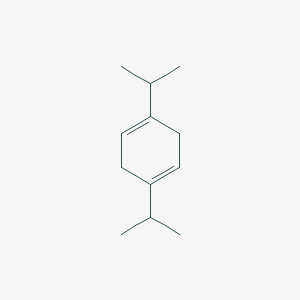
1,4-Di(propan-2-yl)cyclohexa-1,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Di(propan-2-yl)cyclohexa-1,4-diene, also known as DPC, is a chemical compound that has been used in scientific research for its unique properties. This compound is a cyclic hydrocarbon that contains two isopropyl groups on opposite sides of the cyclohexene ring. DPC has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry, due to its ability to interact with specific targets in the body.
作用机制
1,4-Di(propan-2-yl)cyclohexa-1,4-diene interacts with specific targets in the body through its unique structure. The isopropyl groups on opposite sides of the cyclohexene ring allow 1,4-Di(propan-2-yl)cyclohexa-1,4-diene to interact with hydrophobic pockets in proteins and lipids. This interaction can lead to changes in the conformation and function of these targets, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1,4-Di(propan-2-yl)cyclohexa-1,4-diene can induce conformational changes in proteins and lipids, leading to altered function. In vivo studies have shown that 1,4-Di(propan-2-yl)cyclohexa-1,4-diene can affect cellular signaling pathways and lead to changes in cellular metabolism.
实验室实验的优点和局限性
One advantage of using 1,4-Di(propan-2-yl)cyclohexa-1,4-diene in lab experiments is its unique structure, which allows it to interact with specific targets in the body. This specificity can be useful in studying the function of proteins and lipids. However, one limitation of using 1,4-Di(propan-2-yl)cyclohexa-1,4-diene is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types.
未来方向
There are several future directions for research involving 1,4-Di(propan-2-yl)cyclohexa-1,4-diene. One direction is the synthesis of new compounds based on the structure of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene, with potential therapeutic properties. Another direction is the use of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene as a probe to study the function of specific proteins and lipids in the body. Additionally, the use of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene in drug discovery and development could lead to the identification of new targets for therapeutic intervention.
合成方法
The synthesis of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene can be achieved through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Grignard reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclic compound. In the case of 1,4-Di(propan-2-yl)cyclohexa-1,4-diene, the diene used is cyclohexa-1,4-diene, and the dienophile is isopropenyl acetate. The Friedel-Crafts alkylation method involves the reaction of a benzene ring with an alkyl halide in the presence of a Lewis acid catalyst. The Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol.
科学研究应用
1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been used as a probe to study the structure and function of proteins, specifically the interaction between proteins and lipids. In pharmacology, 1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been used as a ligand to study the binding of drugs to specific targets in the body. In medicinal chemistry, 1,4-Di(propan-2-yl)cyclohexa-1,4-diene has been used as a starting material to synthesize new compounds with potential therapeutic properties.
属性
CAS 编号 |
114300-89-9 |
|---|---|
产品名称 |
1,4-Di(propan-2-yl)cyclohexa-1,4-diene |
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC 名称 |
1,4-di(propan-2-yl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C12H20/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,8-10H,6-7H2,1-4H3 |
InChI 键 |
PHQGCMVBXNSXJE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CCC(=CC1)C(C)C |
规范 SMILES |
CC(C)C1=CCC(=CC1)C(C)C |
同义词 |
1,4-Cyclohexadiene,1,4-bis(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









